(R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride
Overview
Description
(R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10BrClFN and its molecular weight is 254.53. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways in Rats
A study by Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a structurally related compound to (R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride, in rats. This research provides insights into the metabolic pathways of similar compounds in mammalian systems, highlighting the production of various metabolites through different metabolic pathways, including deamination and oxidation processes (Kanamori et al., 2002).
Synthesis Methodologies
Bach and Bridges (1982) described the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide, showcasing a method that could potentially be applied or adapted for the synthesis of this compound. Their approach involved the use of HBr in a specially designed chamber, indicating the importance of controlled conditions in the synthesis of such compounds (Bach & Bridges, 1982).
Application in Synthesis of Cinacalcet
Mathad et al. (2011) detailed an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, an intermediate in the synthesis of cinacalcet hydrochloride. This study exemplifies the role of similar ethanamine compounds in the synthesis of pharmaceuticals, suggesting potential applications for this compound in drug synthesis (Mathad et al., 2011).
Biocide and Corrosion Inhibition
Walter and Cooke (1997) explored 2-(Decylthio)ethanamine hydrochloride, another ethanamine derivative, for its use as a multifunctional biocide and corrosion inhibitor. This indicates the potential of this compound in similar applications, particularly in industrial settings (Walter & Cooke, 1997).
Antimicrobial and Antifungal Activity
Pejchal et al. (2015) synthesized a series of compounds, including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, and screened them for antibacterial and antifungal activity. This research suggests potential antimicrobial applications for this compound, given its structural similarity (Pejchal et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(1R)-1-(2-bromo-4-fluorophenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBXNJVKDHDORR-NUBCRITNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624262-55-0 | |
Record name | Benzenemethanamine, 2-bromo-4-fluoro-α-methyl-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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